molecular formula C18H17IN2O2 B4791750 3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone

3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone

Cat. No. B4791750
M. Wt: 420.2 g/mol
InChI Key: SUPIGFWTGFBUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone, also known as IQB-9302, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinazolinone derivatives, which have been found to possess diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects on the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation and pain associated with various inflammatory disorders. Furthermore, it has been shown to possess neuroprotective properties, which can help protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone in lab experiments include its potent anticancer activity, anti-inflammatory properties, and neuroprotective properties. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in research studies. However, one limitation of using 3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Additionally, further research is needed to explore its anti-inflammatory and neuroprotective properties, and to identify potential therapeutic applications for these properties. Furthermore, future studies could focus on optimizing the synthesis and purification of 3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone to improve its efficacy and reduce its toxicity.

Scientific Research Applications

3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurological disorders.

properties

IUPAC Name

3-[4-(4-iodophenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-13-20-17-6-2-1-5-16(17)18(21)22/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPIGFWTGFBUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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